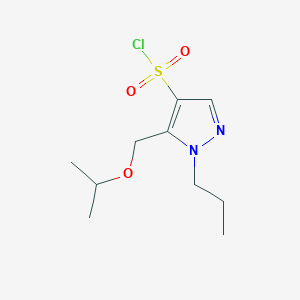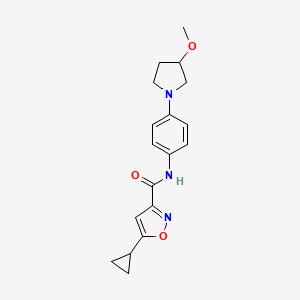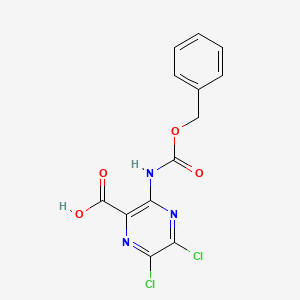
5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride, also known as PPS-211, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PPS-211 is a sulfonyl chloride derivative that has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, it has been proposed that 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its ability to inhibit the NF-κB pathway, which is involved in a wide range of physiological processes. Another advantage is its ability to inhibit MMPs, which are involved in the degradation of extracellular matrix proteins. However, one limitation of using 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride. One direction is the development of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is the study of the mechanism of action of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride, which may lead to the development of new drugs that target the NF-κB pathway and MMPs. Additionally, the use of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride as a diagnostic tool for cancer should be further explored.
Synthesemethoden
The synthesis of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride involves the reaction of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonic acid with thionyl chloride. The resulting product is a white crystalline powder with a molecular weight of 327.84 g/mol.
Wissenschaftliche Forschungsanwendungen
5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been studied for its potential use as a diagnostic tool for cancer.
Eigenschaften
IUPAC Name |
5-(propan-2-yloxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-4-5-13-9(7-16-8(2)3)10(6-12-13)17(11,14)15/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZOVVLTLYIPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)Cl)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2704301.png)
![3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2704302.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2704305.png)

![3-{3-[4-(4-acetylphenyl)piperazino]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2704307.png)


![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2704316.png)


![(Z)-3-methoxy-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2704321.png)
![N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B2704322.png)
